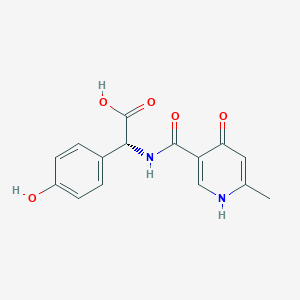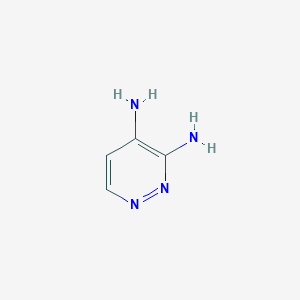
Zinc sulfate
Overview
Description
Zinc sulfate is an inorganic compound with the chemical formula ZnSO₄ It is a colorless, crystalline solid that is highly soluble in waterIt is commonly found in its heptahydrate form, ZnSO₄·7H₂O, and is used in a wide range of applications, including agriculture, medicine, and industry .
Mechanism of Action
Target of Action
Zinc sulfate is primarily targeted at replenishing low levels of zinc or preventing zinc deficiency . Zinc has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . It plays a crucial role in maintaining cellular equilibrium .
Mode of Action
This compound works by releasing zinc ions into the body. These ions move throughout the body, bind to proteins, and enter different organs . Zinc improves the absorption of water and electrolytes, enhances the regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for better clearance of pathogens .
Biochemical Pathways
Zinc is involved in numerous biochemical pathways. It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .
Pharmacokinetics
The absorption of this compound is pH-dependent; it is enhanced at lower pH and impaired by food . Once absorbed, zinc is stored primarily in skeletal muscle and bone . Zinc is primarily excreted in feces .
Result of Action
This compound has several effects at the molecular and cellular level. It facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . It also improves the immune system function . Too much zinc can cause vomiting, diarrhea, lack of appetite, depression, yellow coloration of the skin, increased heart rate, bloody urine, and alterations of blood chemistry .
Action Environment
Zinc naturally occurs in the environment. It can be found in animals, plants, and soil . Zinc may come from natural sources, pesticides, or human activities such as farming, and the production of batteries, animal feed, and metals . Environmental zinc concentrations can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Zinc sulfate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Zinc ions (Zn2+), which are released from this compound, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc is involved in many aspects of cellular metabolism. It is required for the catalytic activity of hundreds of enzymes, and it plays a role in enhancing immune function, protein and DNA synthesis, wound healing, and cell signaling and division .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc transporters, which facilitate the transport of zinc ions across biological membranes, play a crucial role in these processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, research into the topical application of this compound for viral warts indicates that using a 10% this compound solution three times a day for a period of four weeks resulted in an 80% reduction in the number of warts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc sulfate can be synthesized through several methods:
Reaction with Sulfuric Acid: Zinc metal or zinc oxide reacts with sulfuric acid to produce this compound. The reaction with zinc metal is as follows: [ \text{Zn} + \text{H}_2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ] The reaction with zinc oxide is: [ \text{ZnO} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} ]
Reaction with Zinc Carbonate: Zinc carbonate reacts with sulfuric acid to form this compound, water, and carbon dioxide: [ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by treating zinc-containing materials (such as zinc ores or zinc oxide) with sulfuric acid. The resulting solution is then evaporated to crystallize the this compound heptahydrate .
Types of Reactions:
Oxidation-Reduction Reactions: this compound can participate in redox reactions, where zinc can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: this compound can undergo substitution reactions, where the sulfate ion can be replaced by other anions in solution.
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis of this compound from zinc metal, zinc oxide, or zinc carbonate.
Water: Essential for the crystallization of this compound heptahydrate.
Major Products:
This compound Heptahydrate: The most common form of this compound, used in various applications.
Hydrogen Gas: Produced as a byproduct in the reaction with zinc metal
Chemistry:
Catalysis: this compound is used as a catalyst in various chemical reactions.
Electroplating: It serves as an electrolyte in zinc electroplating processes.
Biology:
Nutritional Supplement: this compound is used to treat and prevent zinc deficiency in humans and animals.
Agriculture: It is used as a micronutrient in fertilizers to promote plant growth and increase crop yields
Medicine:
Topical Astringent: this compound is used in topical formulations to treat skin conditions.
Oral Rehydration Therapy: It is used in combination with oral rehydration salts to treat diarrhea in children
Industry:
Rayon Production: this compound acts as a coagulant in the production of rayon.
Pigment Production: It is a precursor to the pigment lithopone
Comparison with Similar Compounds
Zinc Chloride (ZnCl₂): Used in various industrial applications, including as a flux in soldering.
Zinc Acetate (Zn(C₂H₃O₂)₂): Used in dietary supplements and as a topical treatment for acne.
Zinc Oxide (ZnO): Widely used in sunscreens, cosmetics, and as a rubber additive.
Comparison:
Solubility: Zinc sulfate is highly soluble in water, whereas zinc oxide is insoluble.
Applications: this compound is primarily used in agriculture and medicine, while zinc chloride and zinc acetate have more specialized industrial and pharmaceutical uses.
Irritation Potential: Zinc chloride is a stronger irritant compared to this compound, which is relatively mild
This compound’s versatility and wide range of applications make it a valuable compound in various fields, from agriculture to medicine and industry.
Properties
Key on ui mechanism of action |
Zinc inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium (K) channels, in in-vitro studies with rat ileum. This study has also shown the specificity of Zn to cAMP-activated K channels, because zinc did not block the calcium (Ca)-mediated K channels. As this study was not performed in Zn-deficient animals, it provides evidence that Zn is probably effective in the absence of Zn deficiency. Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens. |
|---|---|
CAS No. |
7733-02-0 |
Molecular Formula |
H2O4SZn |
Molecular Weight |
163.5 g/mol |
IUPAC Name |
sulfuric acid;zinc |
InChI |
InChI=1S/H2O4S.Zn/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
WQSRXNAKUYIVET-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
OS(=O)(=O)O.[Zn] |
Color/Form |
Colorless, orthorhombic crystals |
density |
1.96 at 68 °F (USCG, 1999) - Denser than water; will sink 3.8 g/cu cm 3.8 g/cm³ |
melting_point |
212 °F (USCG, 1999) 680 °C (decomposes) |
Key on ui other cas no. |
7733-02-0 68813-94-5 7446-20-0 |
physical_description |
Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient. Pellets or Large Crystals; Other Solid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid, Other Solid Colorless crystals. [HSDB] COLOURLESS HYGROSCOPIC CRYSTALS. |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Related CAS |
7446-20-0 (heptahydrate) 23713-49-7 (Parent) |
shelf_life |
There is ... /a/ tendency for solutions of zinc sulfate to form slight cloudiness due to seperation of basic salt formed through partial hydrolysis. |
solubility |
Solubility: 54.480 lb/100 lb water /Heptahydrate/ 57.7 g/100 g water at 25 °C In water solubility, 101 g/100 g water at 70 °C Solubility in water, g/100ml at 20 °C: 22 (good) |
Synonyms |
Biolectra Zink; Biosanzink; Bonazen; Bufopto Zinc Sulfate; Complexonat; Honny Fresh 10P; Kreatol; Op-Thal-Zin; Optraex; Solvazinc; Solvezink; Sulfuric Acid Zinc Salt; Verazinc; White Vitriol; Z-Span; Zinc Sulfate; Zinc Sulfate (1:1); Zinc Sulfate (Zn |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zinc is an essential trace element crucial for various biological processes. Zinc ions (Zn2+) act as cofactors for numerous enzymes involved in metabolism, DNA synthesis, and cell signaling. [, , , ] For instance, zinc plays a crucial role in the function of over 100 enzymes, including those involved in protein synthesis, wound healing, and immune function. [, ]
A: Studies have shown that zinc sulfate supplementation can improve oxidative stress parameters. In a study on rabbits fed a high cholesterol diet, this compound significantly lowered serum malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased serum reduced glutathione (GSH) levels, an important antioxidant. [] This suggests a potent antioxidant effect of this compound. [, ]
ANone: The most common form is this compound heptahydrate, with the molecular formula ZnSO4·7H2O and a molecular weight of 287.56 g/mol.
A: Different formulations of this compound, such as chelated forms using amino acids or organic ligands, have been developed to enhance its bioavailability. [, ] These formulations can improve absorption in the gastrointestinal tract, leading to increased zinc levels in the blood and tissues. [, ]
A: As a widely used compound, this compound production and handling require adherence to Safety, Health, and Environment (SHE) regulations. These regulations ensure worker safety, proper waste management, and environmental protection during manufacturing and disposal. []
A: this compound is absorbed primarily in the small intestine, influenced by dietary factors like phytates. [] Zinc is then transported in the blood, bound to proteins like albumin, and distributed to various tissues, with the highest concentrations found in muscle and bone. [] Excess zinc is excreted primarily through feces. [, ]
A:
In vitro: Cell-based assays are used to investigate the effects of this compound on specific cell types, such as immune cells or cancer cells. []* In vivo:* Animal models, such as rats and mice, are used to study the effects of this compound on growth, development, and disease progression. [, ] For example, one study used a rat model to investigate the protective effect of this compound on testicular function in rats subjected to intensive swimming. []
A: Research is exploring the use of nanoparticles and other novel drug delivery systems to improve the targeted delivery of zinc to specific tissues, potentially enhancing its therapeutic efficacy and minimizing side effects. [, ]
A: Serum zinc levels are commonly used to assess zinc status in individuals. Research is ongoing to identify more specific and sensitive biomarkers for zinc deficiency and to monitor the effectiveness of zinc supplementation in various conditions. []
A: Various analytical techniques are used to characterize and quantify this compound, including:* Atomic absorption spectrometry (AAS)* Inductively coupled plasma mass spectrometry (ICP-MS)* Titration methods* Spectrophotometry []
A: While zinc is an essential micronutrient, excessive this compound release into the environment, primarily from agricultural runoff, can have detrimental effects on aquatic ecosystems. Research focuses on developing sustainable agricultural practices and zinc formulations to minimize its environmental impact. [, ]
A: The dissolution rate and solubility of this compound in various media can influence its bioavailability and efficacy. [] Factors like particle size, formulation, and the presence of other compounds can affect its dissolution characteristics. []
A: Validation of analytical methods used for this compound quantification is crucial to ensure accurate, precise, and reliable results. Validation parameters include:* Accuracy* Precision* Specificity* Linearity* Range* Limit of detection (LOD)* Limit of quantification (LOQ) []
A: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of this compound products to ensure their consistency, safety, and efficacy. These measures involve:* Raw material testing* In-process controls* Finished product testing* Stability testing []
A: Zinc plays a vital role in immune function. While this compound itself is not considered immunogenic, its supplementation can modulate immune responses. [] Research is ongoing to understand the impact of zinc status on various aspects of immunity, including immune cell development and function. [, ]
A: Zinc is transported across cell membranes via specific transporter proteins. Drug-transporter interactions can influence the absorption, distribution, and elimination of this compound, potentially impacting its efficacy and safety. [] Further research is needed to fully elucidate these interactions. []
A: this compound is generally biocompatible within physiological ranges. [] Its biodegradability depends on the environmental conditions and the presence of microorganisms capable of degrading it. []
A: Alternatives to this compound as a zinc source include:* Zinc oxide: Used as a dietary supplement and in topical applications. []* Zinc gluconate: Commonly used in lozenges and nasal sprays. []* Zinc citrate: Often found in oral health products. []
A: Proper waste management practices are essential to prevent environmental contamination from this compound. Recycling programs can recover zinc from industrial waste streams, promoting resource efficiency and sustainability. []
ANone: Advancements in research infrastructure and resources, such as:* High-throughput screening platforms* Omics technologies* Bioinformatics tools
A: this compound has a long history of use, dating back centuries. Early applications included its use as an astringent and emetic. The recognition of zinc as an essential nutrient and the subsequent discovery of its diverse biological roles have spurred significant research in various fields, including agriculture, nutrition, and medicine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
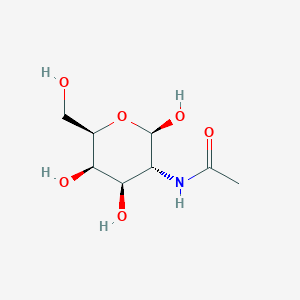

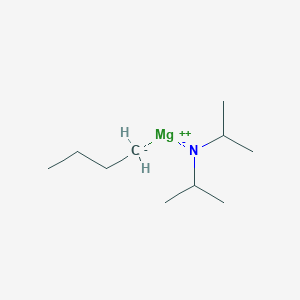
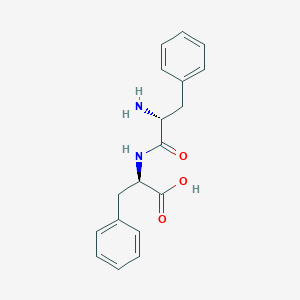
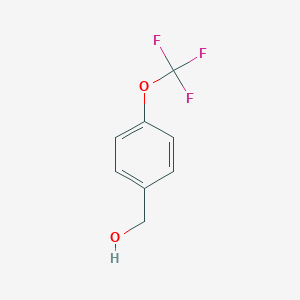
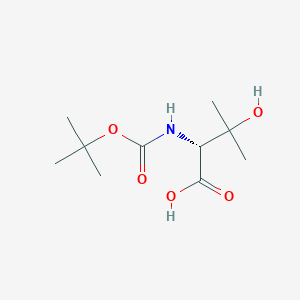
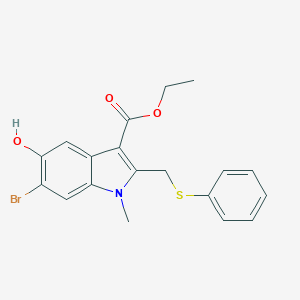
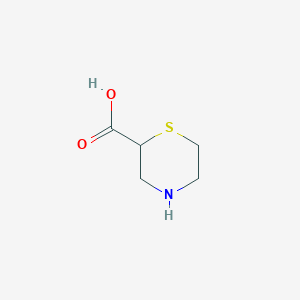

![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)
